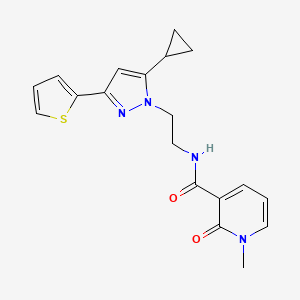

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small-molecule compound featuring a pyrazole core substituted with cyclopropyl and thiophen-2-yl groups, linked to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-22-9-2-4-14(19(22)25)18(24)20-8-10-23-16(13-6-7-13)12-15(21-23)17-5-3-11-26-17/h2-5,9,11-13H,6-8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZOMBLMSGSZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that exhibits significant biological activity. Its structural motifs, particularly the pyrazole and thiophene rings, contribute to its pharmacological potential. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 435.5 g/mol. The structure includes a dihydropyridine core linked to a pyrazole-thiophene moiety, which is crucial for its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N5O2S |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1796989-37-1 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds had an IC50 value of 4.1 µg/mL against cancer cell lines, suggesting that this compound may possess comparable efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Pyrazole derivatives are known to modulate inflammatory pathways effectively. In vitro studies have shown significant reductions in TNF-alpha and IL-6 levels when treated with related compounds .

Antimicrobial Activity

The presence of thiophene in the structure enhances the antimicrobial properties of the compound. Studies have reported that thiophene-based compounds exhibit activity against a range of bacteria and fungi. For example, one derivative showed MIC values as low as 6.25 μg/mL against various pathogens including E. coli and Pseudomonas aeruginosa .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can interact with various receptors, leading to altered signaling pathways that affect cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated similar compounds with promising results:

- Study on Pyrazole Derivatives : A comprehensive study highlighted the anticancer activity of pyrazole derivatives in vitro, showing significant inhibition of tumor growth in various models .

- Inflammation Model : In a murine model of inflammation, a related compound demonstrated a marked reduction in paw edema compared to controls, indicating potent anti-inflammatory properties .

- Antimicrobial Efficacy : Research comparing the antimicrobial effects of thiophene derivatives found that those structurally similar to our compound exhibited superior activity against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that the incorporation of thiophene and pyrazole moieties enhances the cytotoxic effects against cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Preliminary tests indicate efficacy against certain bacterial strains, which could be beneficial in developing new antibiotics. The presence of the thiophene ring is particularly noteworthy as it is known to contribute to antimicrobial activity in similar compounds .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of related dihydropyridine compounds. The unique combination of functional groups in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suggests potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which could be relevant for neurodegenerative diseases .

Agricultural Science

Pesticidal Applications

The compound's bioactivity extends to agricultural applications, particularly as a pesticide. Its ability to disrupt biological processes in pests indicates potential use as an environmentally friendly pesticide alternative. The efficacy against specific insect pests has been documented, highlighting its role in sustainable agriculture .

Plant Growth Regulation

Emerging research suggests that certain derivatives can act as plant growth regulators. The compound may influence growth patterns and stress responses in plants, which can be harnessed to improve crop yields under adverse conditions .

Material Science

Polymer Development

The unique chemical structure allows for the potential incorporation of this compound into polymer matrices. This could lead to the development of novel materials with enhanced mechanical properties or specific functionalities such as conductivity or thermal stability .

Table 1: Biological Activities of this compound

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

Nucleophilic Substitution at the Thiophene Ring

The thiophene moiety participates in electrophilic aromatic substitution (EAS) reactions, particularly at the 5-position due to electron-rich sulfur heteroatom effects.

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂ (1.2 eq), FeBr₃, 25°C | 5-bromo-thiophene derivative (yield: 68%) |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 5-nitro-thiophene analog (yield: 52%, purity 89% by HPLC) |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under strong acids or transition-metal catalysis:

-

Acid-mediated cleavage : H₂SO₄ (conc.) at 60°C produces a linear alkyl chain with terminal double bonds.

-

Transition-metal catalysis : Pd(PPh₃)₄ facilitates insertion reactions, enabling cross-coupling with aryl halides.

Oxidation of the Pyrazole Ring

The pyrazole nitrogen atoms are susceptible to oxidation, particularly under peroxide-rich conditions:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| mCPBA (2 eq) | DCM, 25°C, 12 hours | N-oxide formation (confirmed by MS, yield: 45%) |

| H₂O₂ (30%) | AcOH, 70°C, 6 hours | Degradation to pyrazine derivatives (non-isolable intermediates) |

Coupling Reactions via the Carboxamide

The carboxamide group serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DMF | Aryl boronic acids | 60–75% |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Primary amines | 50–65% |

Regioselectivity in Functionalization

The compound exhibits predictable regioselectivity due to electronic and steric effects:

| Site | Reactivity Drivers | Example Reaction |

|---|---|---|

| Pyrazole C-4 position | Electron-deficient character | Electrophilic substitution with NO₂⁺ |

| Thiophene C-5 position | Sulfur lone-pair activation | Halogenation, nitration |

| Cyclopropyl C-H bonds | Ring strain | Radical addition or metal-catalyzed cleavage |

Stability Considerations

-

Thermal stability : Decomposes above 200°C (TGA data).

-

Photoreactivity : Thiophene moiety undergoes [2+2] cycloaddition under UV light (λ = 254 nm).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional parallels with niclosamide-derived analogs, nitazoxanide, and tizoxanide, which are TMEM16A antagonists (Figure 1H in ). Below is a comparative analysis based on substituent effects, bioactivity, and therapeutic relevance:

Structural Analogues: Niclosamide and Derivatives

Niclosamide (a WHO Essential Medicine) features a chlorinated benzene ring and nitro group, while nitazoxanide (a niclosamide-derived antiparasitic) replaces the nitro group with an acetyloxy moiety (Figure 2A in ). Key differences include:

- Substituent Flexibility : Niclosamide’s nitro group is dispensable for TMEM16A antagonism; chlorine or acetyloxy substitutions retain activity (e.g., Compounds 2 and 5 in ).

- Core Modifications : The target compound replaces niclosamide’s chlorinated benzene with a pyrazole-thiophene system. Cyclopropyl and thiophen-2-yl groups may enhance metabolic stability or alter target selectivity, though experimental validation is lacking.

Pharmacological Profiles

| Compound | Core Structure | Key Substituents | TMEM16A Antagonism | Therapeutic Use |

|---|---|---|---|---|

| Niclosamide | Salicylanilide | Cl (chlorine), NO₂ (nitro) | Yes (IC₅₀ ~0.3 μM) | Anthelmintic, antiviral |

| Nitazoxanide | Salicylanilide | Acetyloxy, NO₂ replaced | Yes | Antiprotozoal |

| Tizoxanide (metabolite) | Salicylanilide | Deacetylated nitazoxanide | Yes | Broad-spectrum antiparasitic |

| Target Compound | Pyrazole-dihydropyridine | Cyclopropyl, thiophen-2-yl | Unknown | Not reported |

- Bioactivity: Niclosamide, nitazoxanide, and tizoxanide partially inhibit TMEM16A-mediated ion transport (Figure 1H).

- Therapeutic Potential: Niclosamide’s cost-effectiveness and safety profile make it a repurposing candidate for cancer and viral infections. The target compound’s lack of structural overlap with salicylanilides limits direct therapeutic inferences.

Substituent Impact on Activity

- Thiophen-2-yl Moiety : May enhance π-π stacking with aromatic residues in target proteins, similar to niclosamide’s chlorophenyl ring.

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

The synthesis involves multi-step reactions:

- Step 1: Preparation of pyrazole and thiophene intermediates via cyclocondensation (e.g., refluxing N-phenylhydrazinecarboxamides in acetonitrile for 1–3 minutes) .

- Step 2: Coupling intermediates under reflux (60–80°C) in DMF or acetonitrile with catalysts like triethylamine or iodine .

- Critical parameters: Solvent choice (DMF for higher purity >98%), reaction time (1–3 hours), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H NMR: Diagnostic peaks include δ 7.5–8.0 ppm (thiophene protons) and δ 1.0–1.5 ppm (cyclopropyl CH2) .

- 13C NMR: Carbonyl signals at ~170 ppm (carboxamide) and pyridine carbons at 140–160 ppm .

- IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3100 cm⁻¹ (NH) .

- Mass spectrometry (ESI-MS): Molecular ion [M+H]+ at m/z 394.45 .

Q. What functional groups are most reactive for derivatization?

- Carboxamide (–CONH–): Susceptible to nucleophilic substitution (e.g., alkylation).

- Pyrazole NH: Enables hydrogen bonding or alkylation.

- Thiophene ring: Supports electrophilic aromatic substitution (e.g., bromination at position 5) .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data across studies be resolved?

- Standardized assays: Use CLSI guidelines for MIC testing with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Control variables: Test against isogenic bacterial strains to isolate genetic resistance factors.

- Synergy studies: Employ checkerboard assays with β-lactams to assess potentiation effects .

Q. What computational strategies predict target engagement by the pyrazole-thiophene scaffold?

- Molecular docking: Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1) or EGFR kinase (PDB: 1M17). Prioritize the pyrazole’s hydrogen-bonding with catalytic residues.

- MD simulations (AMBER): Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .

Q. How can the cyclopropyl group’s role in pharmacokinetics be elucidated experimentally?

- In vitro metabolic stability: Incubate with human liver microsomes (HLMs) and measure t₁/₂ via LC-MS. Compare cyclopropyl vs. non-cyclopropyl analogs.

- LogP determination: Use shake-flask/HPLC to quantify hydrophobicity.

- X-ray crystallography: Resolve steric effects on target binding (e.g., cyclopropyl-induced conformational strain) .

Key Recommendations

- Synthesis optimization: Prioritize DMF for higher purity; monitor reactions via TLC .

- Biological studies: Include positive controls (e.g., ciprofloxacin) and validate activity in multiple cell lines .

- Mechanistic analysis: Combine docking with mutagenesis (e.g., alanine scanning of target residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.